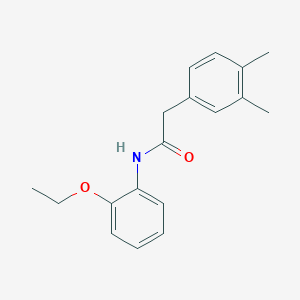![molecular formula C22H25ClN4O3 B4925462 1-(4-chlorobenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine](/img/structure/B4925462.png)
1-(4-chlorobenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-chlorobenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine is a chemical compound that has gained significant attention in scientific research due to its potential applications in pharmacology and medicine.
Mécanisme D'action
The mechanism of action of 1-(4-chlorobenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine involves the inhibition of acetylcholinesterase and butyrylcholinesterase enzymes, which are responsible for the breakdown of acetylcholine in the brain. By inhibiting these enzymes, the compound increases the levels of acetylcholine, a neurotransmitter that is involved in memory and cognitive function.
Biochemical and Physiological Effects
1-(4-chlorobenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine has been shown to exhibit potent inhibitory activity against acetylcholinesterase and butyrylcholinesterase enzymes, which are involved in the pathogenesis of Alzheimer's disease. The compound has also been found to exhibit anti-inflammatory and antioxidant activities, which may have potential applications in the treatment of various inflammatory and oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(4-chlorobenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine in lab experiments include its potent inhibitory activity against acetylcholinesterase and butyrylcholinesterase enzymes, as well as its anti-inflammatory and antioxidant activities. However, the compound has limitations such as its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Orientations Futures
For the research of 1-(4-chlorobenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine include the development of new and more efficient synthesis methods, the investigation of its potential applications in the treatment of other diseases such as Parkinson's disease and multiple sclerosis, and the determination of its safety and efficacy in clinical trials. Additionally, the compound's potential as a lead compound for the development of new drugs with improved pharmacological properties should be explored.
Conclusion
In conclusion, 1-(4-chlorobenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine is a chemical compound that has gained significant attention in scientific research due to its potential applications in pharmacology and medicine. Its potent inhibitory activity against acetylcholinesterase and butyrylcholinesterase enzymes, as well as its anti-inflammatory and antioxidant activities, make it a promising candidate for the treatment of various diseases. Further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential applications in clinical settings.
Méthodes De Synthèse
The synthesis of 1-(4-chlorobenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine involves the reaction of 4-nitro-3-(1-piperidinyl)aniline with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with piperazine in the presence of a catalyst such as palladium on carbon to yield the final compound.
Applications De Recherche Scientifique
1-(4-chlorobenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine has been extensively studied for its potential applications in pharmacology and medicine. It has been found to exhibit potent inhibitory activity against various enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease.
Propriétés
IUPAC Name |
(4-chlorophenyl)-[4-(4-nitro-3-piperidin-1-ylphenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN4O3/c23-18-6-4-17(5-7-18)22(28)26-14-12-24(13-15-26)19-8-9-20(27(29)30)21(16-19)25-10-2-1-3-11-25/h4-9,16H,1-3,10-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NONURLJKBBIBKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=CC(=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chlorophenyl){4-[4-nitro-3-(piperidin-1-yl)phenyl]piperazin-1-yl}methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![diethyl 4,4'-[1,4-phenylenebis(carbonylimino)]dibenzoate](/img/structure/B4925380.png)
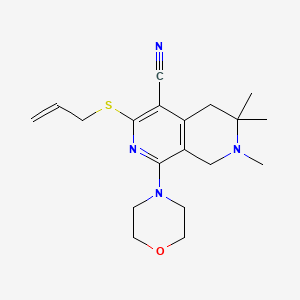
![N-ethyl-5-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]-N-methyl-2-pyridinamine](/img/structure/B4925394.png)
![[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]acetic acid](/img/structure/B4925411.png)
![dimethyl [5-(dimethylamino)-2,4-pentadien-1-ylidene]malonate](/img/structure/B4925422.png)
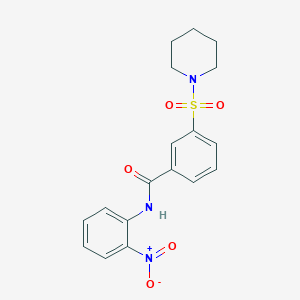
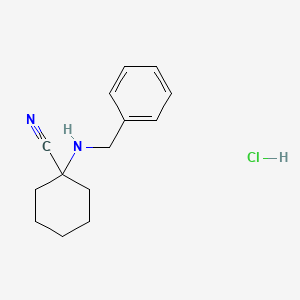
![2-[3-(3-ethoxyphenoxy)propoxy]naphthalene](/img/structure/B4925447.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-N-(2-isopropylphenyl)acetamide](/img/structure/B4925449.png)
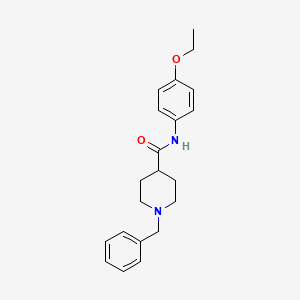
![5-[2-(3-bromobenzoyl)hydrazino]-5-oxopentanoic acid](/img/structure/B4925455.png)
![1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-4-(3-fluorobenzyl)piperazine](/img/structure/B4925466.png)
![N-({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)-1-propanesulfonamide](/img/structure/B4925468.png)
